3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol 3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol
Brand Name: Vulcanchem
CAS No.: 2098019-20-4
VCID: VC3087372
InChI: InChI=1S/C12H19N3O/c16-12-7-11(10-1-2-10)14-15(12)8-9-3-5-13-6-4-9/h7,9-10,13-14H,1-6,8H2
SMILES: C1CC1C2=CC(=O)N(N2)CC3CCNCC3
Molecular Formula: C12H19N3O
Molecular Weight: 221.3 g/mol

3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol

CAS No.: 2098019-20-4

Cat. No.: VC3087372

Molecular Formula: C12H19N3O

Molecular Weight: 221.3 g/mol

* For research use only. Not for human or veterinary use.

3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol - 2098019-20-4

Specification

CAS No. 2098019-20-4
Molecular Formula C12H19N3O
Molecular Weight 221.3 g/mol
IUPAC Name 5-cyclopropyl-2-(piperidin-4-ylmethyl)-1H-pyrazol-3-one
Standard InChI InChI=1S/C12H19N3O/c16-12-7-11(10-1-2-10)14-15(12)8-9-3-5-13-6-4-9/h7,9-10,13-14H,1-6,8H2
Standard InChI Key QLLKYJINYRZTKO-UHFFFAOYSA-N
SMILES C1CC1C2=CC(=O)N(N2)CC3CCNCC3
Canonical SMILES C1CC1C2=CC(=O)N(N2)CC3CCNCC3

Introduction

Chemical Structure and Properties

Molecular Architecture

3-Cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol possesses a complex molecular architecture characterized by several key structural elements. The compound features a central pyrazole ring with a hydroxyl group at the 5-position, creating the pyrazol-5-ol core. The 3-position is substituted with a cyclopropyl group, while the 1-position contains a piperidin-4-ylmethyl moiety.

The cyclopropyl group is a three-membered ring known for its unique reactivity and conformational properties, which can significantly influence the compound's interactions with biological targets. The piperidin-4-ylmethyl group provides a basic nitrogen atom that can participate in hydrogen bonding and may improve the compound's solubility profile and ability to interact with target receptors.

Physicochemical Characteristics

The physicochemical properties of 3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol contribute significantly to its biological activity and pharmaceutical potential. While specific experimental data on this exact compound is limited in the available search results, we can infer some properties based on its structural features and related compounds.

PropertyCharacteristicSignificance
Molecular FormulaCHNO (exact formula not specified in sources)Defines the elemental composition
Functional GroupsPyrazol-5-ol, cyclopropyl, piperidinylInfluence reactivity and biological interactions
Hydrogen Bond DonorsHydroxyl groupPotential for hydrogen bond formation with biological targets
Hydrogen Bond AcceptorsNitrogen atoms, hydroxyl oxygenMultiple sites for interaction with receptors
SolubilityLikely moderate in polar solvents due to hydroxyl and basic nitrogenAffects bioavailability and formulation options

The presence of both polar functional groups (hydroxyl, nitrogen atoms) and lipophilic moieties (cyclopropyl, piperidinyl) likely confers amphiphilic properties to the molecule, potentially enhancing its ability to cross biological membranes while maintaining sufficient water solubility.

Comparative Analysis with Structural Analogs

To better understand the unique properties of 3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol, it is valuable to compare it with structurally related compounds. Several such analogs appear in the literature, each with distinct structural variations that can influence biological activity and physicochemical properties.

CompoundKey Structural DifferencesPotential Impact on Activity
3-Cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-amineContains amine instead of hydroxyl at 5-position; lacks methylene linkerDifferent hydrogen bonding pattern; altered receptor interactions
1-[(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amineAdditional methyl at pyrazole N-1; amine at piperidin-4 positionModified basicity; different pharmacokinetic profile
Pyrazolo[1,5-a]pyrimidine derivativesFused ring system versus simple pyrazoleDifferent spatial arrangement; potentially altered binding properties

These structural variations can significantly impact how these compounds interact with biological targets, potentially leading to different activity profiles or selectivity patterns . Understanding these structure-activity relationships is crucial for optimizing compounds for specific therapeutic applications.

Synthesis and Preparation Methods

Optimization Strategies

The synthesis of 3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol and similar compounds often requires optimization to improve yield, purity, and efficiency. Several approaches have been employed to enhance synthetic procedures for pyrazole derivatives:

Optimization ApproachDescriptionPotential Benefits
Continuous Flow ChemistryUtilization of flow reactors for controlled reaction conditionsImproved yield, reduced reaction time, enhanced scalability
Catalyst DevelopmentDesign of specific catalysts for key transformation stepsIncreased selectivity, milder reaction conditions
Green Chemistry PrinciplesUse of environmentally friendly solvents and reagentsReduced environmental impact, safer processing
Microwave-Assisted SynthesisApplication of microwave irradiation to accelerate reactionsShorter reaction times, higher yields, fewer side products

Implementation of these optimization strategies can significantly improve the synthetic viability of 3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol, particularly for larger-scale production that might be necessary for preclinical and clinical studies .

Molecular Interactions and Mechanisms of Action

Structural FeaturePotential Impact on Activity
Pyrazol-5-ol CoreEssential for target recognition and hydrogen bonding
Cyclopropyl at 3-PositionMay enhance binding affinity through hydrophobic interactions
Piperidin-4-ylmethyl at 1-PositionMay improve solubility and provide additional binding interactions
Methylene LinkerProvides conformational flexibility for optimal target binding

Understanding these relationships can guide rational design of analogs with improved potency, selectivity, or pharmacokinetic properties .

Current Research Applications and Future Directions

Ongoing Research Trends

Current research involving 3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol and related pyrazole derivatives is focused on several key areas:

  • Detailed characterization of biological activities across multiple therapeutic areas

  • Elucidation of specific molecular targets and binding mechanisms

  • Development of improved synthetic routes for more efficient preparation

  • Exploration of structure-activity relationships to guide optimization

These research trends reflect the growing interest in pyrazole derivatives as versatile scaffolds for drug discovery, with potential applications in antimicrobial, antiviral, and anticancer therapies .

Future Opportunities and Challenges

The future development of 3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol presents both opportunities and challenges. Potential opportunities include:

  • Development of more potent and selective analogs based on SAR studies

  • Exploration of combination therapies with established drugs

  • Investigation of additional therapeutic applications beyond currently known activities

  • Formulation development to enhance bioavailability and pharmacokinetic properties

Challenges that need to be addressed include:

  • Limited availability of comprehensive biological data specific to this compound

  • Potential toxicity or off-target effects that need further investigation

  • Optimization of synthetic routes for large-scale production

  • Development of appropriate formulations for clinical applications

Addressing these challenges will be crucial for advancing 3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol toward potential clinical applications.

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